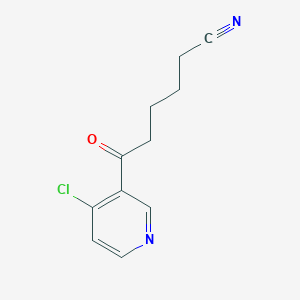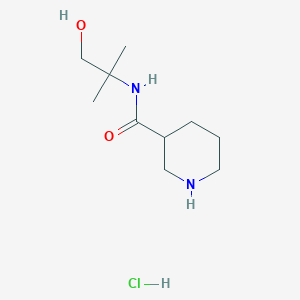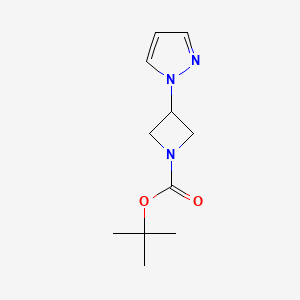
6-(4-Chloro-3-pyridyl)-6-oxohexanenitrile
説明
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, etc., to determine the spatial arrangement of atoms in the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and predicting its behavior in different chemical reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, etc. It also includes studying the compound’s chemical properties like acidity/basicity, reactivity, etc.科学的研究の応用
Catalytic Reactions : Yao et al. (2020) demonstrated the use of 5-oxohexanenitrile in palladium-catalyzed cascade reactions with arylboronic acids, leading to the synthesis of valuable pyridines. This research highlights the potential of compounds like 6-oxohexanenitrile in constructing pyridine derivatives, a crucial aspect in various chemical syntheses (Yao et al., 2020).
Synthesis of Key Intermediates : Tanaka et al. (2000) described the synthesis of (6-chloro-3-pyridyl)methylamine, a key intermediate in neonicotinoid insecticides, through selective hydrogenation of 6-chloro-3-pyridinecarbonitrile. The use of an improved Raney nickel catalyst was emphasized in this process (Tanaka, Nagasawa, & Sakamura, 2000).
Ligand Synthesis and Coordination Chemistry : Research by Ghaffarinia and Golchoubian (2005) involved the synthesis of phenol-based acyclic ligands, starting from 4-chlorophenol. These ligands, due to their structure, are significant in the field of coordination chemistry and metal complex formation (Ghaffarinia & Golchoubian, 2005).
Synthesis of Fluorescent Probes : Shao et al. (2011) reported the synthesis of imidazo[1,2-a]pyridines, which are useful as fluorescent probes for mercury ion detection. This synthesis involved a reaction of β-lactam carbenes with 2-pyridyl isonitriles, demonstrating the relevance of pyridyl compounds in creating sensitive detection tools for environmental and biological applications (Shao et al., 2011).
Chemical Inhibitors : Research by Deck et al. (1999) showed the use of 3-alkyl-6-chloro-2-pyrones as selective inhibitors of pancreatic cholesterol esterase. The study highlights the potential pharmaceutical applications of chloropyridyl compounds in designing specific enzyme inhibitors (Deck et al., 1999).
Pesticide Development : Maienfisch et al. (2001) discussed the discovery of thiamethoxam, a second-generation neonicotinoid. This compound, derived from chloropyridinyl structures, represents a significant advancement in the field of insecticides, offering broad-spectrum activity against various pests (Maienfisch et al., 2001).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, etc. It includes understanding the precautions that need to be taken while handling the compound.
将来の方向性
This involves predicting future research directions based on the current understanding of the compound. It could include potential applications, modifications to improve its properties, etc.
Please note that the availability of this information depends on how extensively the compound has been studied. For lesser-known compounds, some of this information might not be available. If you have a specific compound that you’d like information on, please provide more details or a different name if it’s known by any. I’m here to help!
特性
IUPAC Name |
6-(4-chloropyridin-3-yl)-6-oxohexanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-10-5-7-14-8-9(10)11(15)4-2-1-3-6-13/h5,7-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCVEHGXDKIGSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C(=O)CCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50699605 | |
| Record name | 6-(4-Chloropyridin-3-yl)-6-oxohexanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50699605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chloro-3-pyridyl)-6-oxohexanenitrile | |
CAS RN |
890100-88-6 | |
| Record name | 6-(4-Chloropyridin-3-yl)-6-oxohexanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50699605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















